5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine
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Overview
Description
“5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine” is a three-membered azaheterocyclic system that is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Scientific Research Applications
Synthesis and Chemical Reactions
- Phosphorus Pentoxide in Synthesis : The compound has been synthesized using ethyl 5-amino-1H-pyrazole-4-carboxylate and cyclohexanone, involving phosphorus pentoxide, showcasing its utility in organic synthesis (Nielsen & Pedersen, 1986).
- Apoptosis Inducers : A study discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, highlighting its potential in cancer research (Zhang et al., 2008).
Synthesis Techniques and Analysis
- Regioselective Synthesis : Research has been conducted on the regioselective synthesis of tricyclic linear pyrazoloquinolinones, emphasizing the compound's versatility in chemical synthesis (Quiroga et al., 2001).
- Catalyst-Free Syntheses : Studies report the synthesis of pyrazoloquinolinone derivatives under catalyst-free conditions, showcasing an environmentally friendly approach (Ezzati et al., 2017).
Pharmaceutical and Biological Applications
- Antibacterial and Kinase Inhibitory Activities : The compound has shown significant in vitro inhibitory activity on bacterial serine/threonine protein kinases and potential antibacterial applications (Lapa et al., 2013).
Further Research and Developments
- Regioselective Acylation and Structural Analysis : Further research into the regioselective acylation and structural analysis of congeners of the compound has been conducted, indicating its importance in structural chemistry (Quiroga et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinolines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Mode of Action
It’s known that the compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (ac-so3h) as the catalyst . This method involves a sequential opening/closing cascade reaction .
Result of Action
Compounds with similar structures have shown potential as pharmaceutical agents and inhibitors of oncogenic ras .
Action Environment
The synthesis of similar compounds has been carried out at room temperature, suggesting that environmental conditions such as temperature may play a role in the compound’s synthesis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine are largely determined by its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCGNCNSQGAGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NNC(=C3C=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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